molecular formula C15H26O B11827123 2-Pentadecyn-4-one

2-Pentadecyn-4-one

Cat. No.: B11827123
M. Wt: 222.37 g/mol
InChI Key: GNEVACAOHNEFGE-UHFFFAOYSA-N
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Description

2-Pentadecyn-4-one is an organic compound with the molecular formula C15H26O It is a member of the alkyne family, characterized by the presence of a triple bond between two carbon atoms

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Pentadecyn-4-one can be synthesized through various methods. One common synthetic route involves the reaction of 1-bromododecane with 2-pentyn-1-ol. This reaction typically requires a base such as potassium carbonate and a solvent like dimethyl sulfoxide (DMSO) to facilitate the nucleophilic substitution reaction .

Industrial Production Methods: Industrial production of this compound often involves large-scale chemical synthesis using similar methods as described above. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions: 2-Pentadecyn-4-one undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction of this compound can yield alkenes or alkanes, depending on the reducing agent used. Common reducing agents include hydrogen gas with a palladium catalyst or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbon adjacent to the triple bond.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Hydrogen gas (H2) with palladium catalyst (Pd/C), lithium aluminum hydride (LiAlH4)

    Substitution: Potassium carbonate (K2CO3), dimethyl sulfoxide (DMSO)

Major Products:

    Oxidation: Carboxylic acids, ketones

    Reduction: Alkenes, alkanes

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

2-Pentadecyn-4-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Pentadecyn-4-one involves its interaction with specific molecular targets and pathways. For instance, its antibacterial activity is believed to result from its ability to disrupt bacterial cell membranes and inhibit essential enzymes . The compound’s unique structure allows it to interact with various biological molecules, leading to its diverse range of activities.

Comparison with Similar Compounds

2-Pentadecyn-4-one can be compared with other similar compounds, such as:

    1-Pentadecyn-4-one: Similar in structure but differs in the position of the triple bond.

    2-Pentadecyn-1-ol: An alcohol derivative with similar chemical properties but different reactivity due to the presence of the hydroxyl group.

    2-Pentadecyn-4-ol: Another alcohol derivative with the hydroxyl group at a different position.

Uniqueness: this compound is unique due to its specific structure, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C15H26O

Molecular Weight

222.37 g/mol

IUPAC Name

pentadec-2-yn-4-one

InChI

InChI=1S/C15H26O/c1-3-5-6-7-8-9-10-11-12-14-15(16)13-4-2/h3,5-12,14H2,1-2H3

InChI Key

GNEVACAOHNEFGE-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCC(=O)C#CC

Origin of Product

United States

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